Mepivacaine Hydrochloride

Catalog No.
S534984
CAS No.
1722-62-9
M.F
C15H23ClN2O
M. Wt
282.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepivacaine Hydrochloride

CAS Number

1722-62-9

Product Name

Mepivacaine Hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

InChI

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H

InChI Key

RETIMRUQNCDCQB-UHFFFAOYSA-N

SMILES

Array

solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Carbocaïne, Carbocaine, Isocaine, Isogaine, Meaverin, Mecain, Mepihexal, Mepivacain Injektopas, Mepivacain-Injektopas, Mepivacaina Braun, Mepivacaine, Mepivacaine Hydrochloride, Mepivacaine Monohydrochloride, Mepivastesin, Polocaine, Scandicain, Scandicaine, Scandinibsa, Scandonest

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl

The exact mass of the compound Mepivacaine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mepivacaine Hydrochloride is an amide-class local anesthetic agent valued for its rapid onset of action and intermediate duration. Chemically, it is the hydrochloride salt of 1-methyl-2',6'-pipecoloxylidide, a structure that distinguishes it from ester-type anesthetics. This salt form ensures high water solubility, making it suitable for injectable formulations. A key procurement-relevant characteristic is its inherently mild vasodilating effect compared to other common local anesthetics like lidocaine, which allows for effective use in formulations without an added vasoconstrictor. Its pKa of 7.6 influences formulation stability and efficacy, particularly in varied physiological pH environments.

While amide local anesthetics like lidocaine, bupivacaine, and ropivacaine share a core mechanism, they are not directly interchangeable in formulation or application. Substituting Mepivacaine Hydrochloride requires careful consideration due to significant, quantitatively defined differences in onset time, duration of action, and toxicity profiles. For example, bupivacaine provides a much longer duration of anesthesia, but Mepivacaine offers a faster onset and a different safety profile, particularly regarding cardiotoxicity. Lidocaine has stronger vasodilatory properties, often requiring co-formulation with a vasoconstrictor, whereas Mepivacaine's milder effect provides a longer duration of action when used alone. These distinct physicochemical and pharmacological properties mean that replacing Mepivacaine HCl with an alternative necessitates re-evaluation of the entire experimental protocol or formulation to ensure equivalent performance and safety.

Intermediate Duration of Action: Quantitatively Positioned Between Lidocaine and Bupivacaine

Mepivacaine hydrochloride provides a duration of action that is significantly longer than lidocaine but shorter than long-acting agents like bupivacaine. In a comparative study of interscalene blocks, the mean duration of motor block for 1.5% mepivacaine was 6.0 hours. This contrasts sharply with 0.5% bupivacaine, which provided a much longer motor block duration of 16.4 hours under the same conditions. Conversely, its duration is noted to be longer than lidocaine, especially in formulations without vasoconstrictors.

Evidence DimensionDuration of Motor Blockade
Target Compound Data6.0 ± 4.2 hours (for 1.5% Mepivacaine)
Comparator Or BaselineBupivacaine (0.5%): 16.4 ± 9.4 hours
Quantified DifferenceBupivacaine provides a ~173% longer motor block duration
ConditionsUltrasound-guided interscalene brachial plexus block in adult patients undergoing arthroscopic shoulder surgery.

This intermediate duration is critical for procedures requiring anesthesia longer than lidocaine can provide but where the extended block of bupivacaine would impede recovery or subsequent evaluations.

Reduced Vasodilatory Effect Enables Effective Vasoconstrictor-Free Formulations

Mepivacaine hydrochloride exhibits a significantly milder intrinsic vasodilating ability compared to lidocaine. This property is a key differentiator, as it allows mepivacaine to maintain a longer duration of action without the need for a co-formulated vasoconstrictor like epinephrine. While lidocaine's efficacy is enhanced when combined with vasoconstrictors, 3% plain mepivacaine demonstrates a shorter onset time and comparable success rate to 2% lidocaine with 1:50,000 adrenaline in dental applications. This makes Mepivacaine HCl a preferred choice for systems where vasoconstrictors are contraindicated or would interfere with experimental outcomes.

Evidence DimensionVasodilatory Activity
Target Compound DataMilder vasodilating ability
Comparator Or BaselineLidocaine: Higher vasodilating ability
Quantified DifferenceQualitatively lower; allows for effective use in plain solutions where lidocaine often requires a vasoconstrictor for similar duration.
ConditionsLocal anesthesia in dental and other clinical applications.

For research or clinical scenarios where vasoconstrictors are undesirable (e.g., risk of cardiac side effects, interference with blood flow studies), Mepivacaine HCl provides effective anesthesia without additives.

Favorable Cardiotoxicity Profile Compared to Bupivacaine

Bupivacaine is recognized as being more cardiotoxic than other amide local anesthetics. Studies have demonstrated that in the absence of hypoxia or acidosis, bupivacaine administration can induce serious cardiac arrhythmias, whereas lidocaine does not. While direct comparative studies quantifying the cardiotoxicity of mepivacaine versus bupivacaine are complex, mepivacaine is structurally a homologue of bupivacaine and is generally considered to have a wider safety margin regarding cardiovascular events. The arrhythmogenic potential of R(+) bupivacaine, a component of the racemic mixture, is a significant concern not equally shared by intermediate-duration agents like mepivacaine.

Evidence DimensionCardiotoxicity Potential
Target Compound DataLower relative cardiotoxicity
Comparator Or BaselineBupivacaine: Higher cardiotoxicity, with documented cases of cardiac arrest and serious arrhythmias at clinical doses.
Quantified DifferenceQualitatively safer; Bupivacaine is noted to be more cardiotoxic than other members of its class.
ConditionsAccidental intravascular injection or systemic absorption.

In high-dose applications or in research models sensitive to cardiac function, selecting Mepivacaine HCl over Bupivacaine can significantly reduce the risk of severe cardiovascular adverse events.

Formulations for Intermediate-Duration Procedures

Ideal for experimental nerve blocks or tissue infiltration in research models where the anesthetic duration must outlast that of lidocaine but allow for faster recovery than bupivacaine. The quantitatively defined motor block duration of approximately 6 hours makes it suitable for procedures that fit this specific time window.

Vasoconstrictor-Free Anesthetic Solutions

Its inherently low vasodilatory activity makes it the right choice for formulating plain anesthetic solutions. This is critical in applications where vasoconstrictors like epinephrine are contraindicated due to potential interference with cardiovascular measurements, microcirculation studies, or in models with cardiac sensitivities.

High-Dose or Systemic Exposure Risk Protocols

When the experimental design requires high volumes of local anesthetic or carries a risk of systemic absorption, Mepivacaine HCl serves as a safer alternative to bupivacaine. Its more favorable cardiotoxicity profile reduces the risk of severe cardiac events, providing a wider safety margin for the research model or system.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.1498911 Da

Monoisotopic Mass

282.1498911 Da

Heavy Atom Count

19

Appearance

Powder

UNII

4VFX2L7EM5

Related CAS

96-88-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (65%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (35%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (21.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Anesthetics, Local

Pharmacology

Mepivacaine Hydrochloride is the hydrochloride salt form of mepivacaine, an amide derivative with local anesthetic properties. At the injection site, mepivacaine hydrochloride acts by binding to specific membrane sodium ion channels in the neuronal cell membranes, thereby inhibiting sodium influx. This leads to a blockage of nerve impulse conduction and results in a loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1722-62-9

Metabolism Metabolites

Rapidly metabolized, with only a small percentage of the anesthetic (5 percent to 10 percent) being excreted unchanged in the urine. The liver is the principal site of metabolism, with over 50% of the administered dose being excreted into the bile as metabolites. Route of Elimination: It is rapidly metabolized, with only a small percentage of the anesthetic (5 percent to 10 percent) being excreted unchanged in the urine.The liver is the principal site of metabolism, with over 50% of the administered dose being excreted into the bile as metabolites. Half Life: The half-life of mepivacaine in adults is 1.9 to 3.2 hours and in neonates 8.7 to 9 hours.

Wikipedia

Mepivacaine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 09-12-2023

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